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Compound Name:
oxopropanoate

cat. No.: B1598821

An In-Depth Technical Guide to Ethyl 3-(2-pyrazinyl)-3-oxopropanoate: Structure, Synthesis,
and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-(2-pyrazinyl)-3-oxopropanoate is a pivotal 3-keto ester that serves as a versatile
building block in modern synthetic chemistry. Its unique molecular architecture, featuring a
pyrazine ring, an ester, and a ketone, offers a triad of reactive sites for constructing complex
heterocyclic systems. This guide provides a comprehensive overview of its structure, molecular
weight, and a detailed, field-proven protocol for its synthesis via Claisen condensation.
Furthermore, it delves into the compound's critical role as an intermediate in the development
of novel pharmaceuticals and other specialized chemical agents, supported by mechanistic
insights and practical methodologies.

Molecular Structure and Properties

Ethyl 3-(2-pyrazinyl)-3-oxopropanoate is an organic compound that integrates a pyrazine
heterocycle with an ethyl propanoate chain bearing a ketone at the -position. This structure is
fundamental to its reactivity, particularly the acidity of the a-methylene protons, which is key to
its utility in C-C bond-forming reactions.
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Chemical Structure and ldentifiers

The structural and identifying information for Ethyl 3-(2-pyrazinyl)-3-oxopropanoate is

summarized below.

Property Value Source(s)
ethyl 3-oxo-3-(pyrazin-2-
IUPAC Name Y Py [1]
yl)propanoate
Ethyl 3-oxo0-3-pyrazin-2-yl-
Synonyms propionate, Ethyl [1]
pyrazinoylacetate
CAS Number 62124-77-0 [1]
Molecular Formula CoH10N203 [1]
Molecular Weight 194.19 g/mol [1]
O=C(OCC)CC(=0)C1=NC=CN
SMILES [1]
=C1
OPBDMDPBJKVMNL-
InChl Key [1]

UHFFFAOYSA-N

Physicochemical Properties

While comprehensive experimental data is not widely published, the following properties are

known or can be inferred from available data and structural analogues.

Property

Value

Source(s)

Physical Form

Solid

[1]

Storage Temperature

0-8°C, Sealed in dry, room

temperature

Hazard Codes

GHSO07 (Warning)

[1]

Hazard Statements

H319 (Causes serious eye

irritation)

[1]
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A precise melting point is not consistently reported in publicly available literature. However,
related 3-keto esters, such as ethyl 3-(3-0x0-3,4-dihydroquinoxalin-2-yl)propanoate, exhibit
melting points in the range of 173-175 °C, suggesting that the title compound is a stable solid
at room temperature.[2]

Synthesis of Ethyl 3-(2-pyrazinyl)-3-oxopropanoate

The primary and most efficient route for the synthesis of 3-keto esters like Ethyl 3-(2-
pyrazinyl)-3-oxopropanoate is the Claisen condensation. This reaction involves the base-
mediated condensation of an ester with an enolizable ester.

Reaction Principle and Causality

The Claisen condensation hinges on the acidity of the a-protons of an ester (in this case, ethyl
acetate) and the electrophilicity of the carbonyl carbon of a non-enolizable ester (ethyl
pyrazine-2-carboxylate). A strong base, typically sodium ethoxide, is used to deprotonate ethyl
acetate, forming a nucleophilic enolate. This enolate then attacks the carbonyl of ethyl
pyrazine-2-carboxylate. The subsequent collapse of the tetrahedral intermediate and expulsion
of an ethoxide ion yields the (3-keto ester. The use of a full equivalent of base is crucial as it
deprotonates the newly formed (3-keto ester, driving the equilibrium towards the product. An
acidic workup is then required to protonate the enolate and yield the final neutral product.

Diagram 1: Claisen Condensation Workflow
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Reactant Preparation

[Ethyl Pyrazine-Z-carboxyIate] Ethyl Acetate Sodlu(galitet;oxme

Reaction
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Caption: General workflow for the synthesis of Ethyl 3-(2-pyrazinyl)-3-oxopropanoate.
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Experimental Protocol: A Representative Synthesis

The following protocol is a representative procedure adapted from established methods for
Claisen condensations involving similar heterocyclic esters.[3]

Materials:

Ethyl pyrazine-2-carboxylate (1.0 eq)

o Ethyl acetate (2.0-3.0 eq)

e Sodium ethoxide (NaOEt) (1.1-1.2 eq)

e Anhydrous ethanol or Tetrahydrofuran (THF)

e 1 M Hydrochloric acid (HCI)

» Saturated sodium bicarbonate solution

o Saturated sodium chloride solution (brine)

e Anhydrous magnesium sulfate (MgSQa) or sodium sulfate (Na2S0Oa4)

o Ethyl acetate (for extraction)

Hexanes (for recrystallization or chromatography)
Procedure:

o Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer,
a reflux condenser, and a nitrogen inlet, add sodium ethoxide (1.1 eq).

e Solvent Addition: Add anhydrous ethanol (or THF) to the flask to dissolve or suspend the
base.

o Reactant Addition: A mixture of ethyl pyrazine-2-carboxylate (1.0 eq) and ethyl acetate (2.5
eq) is added dropwise to the stirred suspension of the base at room temperature. An
exotherm may be observed.
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e Reaction: The reaction mixture is stirred at room temperature for 12-24 hours or gently
refluxed for 2-4 hours. The progress of the reaction should be monitored by Thin Layer
Chromatography (TLC).

e Quenching: After the reaction is complete, the mixture is cooled in an ice bath and slowly
guenched by the addition of 1 M HCI until the pH is neutral to slightly acidic (pH 6-7).

o Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined
organic layers are then washed sequentially with saturated sodium bicarbonate solution and
brine.

e Drying and Concentration: The organic layer is dried over anhydrous MgSOQa, filtered, and
the solvent is removed under reduced pressure to yield the crude product.

« Purification: The crude solid can be purified by recrystallization from an ethanol/hexane
mixture or by silica gel column chromatography to afford the pure Ethyl 3-(2-pyrazinyl)-3-
oxopropanoate.

Characterization and Spectroscopic Data

Full experimental spectra for Ethyl 3-(2-pyrazinyl)-3-oxopropanoate are not widely available
in peer-reviewed literature. However, based on its structure, the expected spectroscopic data
are as follows:

e 1HNMR:
o Atriplet corresponding to the methyl protons of the ethyl group (~1.3 ppm).
o A quartet for the methylene protons of the ethyl group (~4.2 ppm).

o Asinglet for the a-methylene protons between the two carbonyl groups (~4.0 ppm). This
peak may show enol tautomerism.

o Three distinct signals in the aromatic region for the pyrazine ring protons (~8.6-9.2 ppm).
e B3C NMR:

o Signals for the ethyl group carbons (~14 ppm for CHs and ~62 ppm for CHz).
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o A signal for the a-methylene carbon (~45 ppm).
o Two carbonyl carbon signals (~168 ppm for the ester and ~190 ppm for the ketone).

o Signals for the pyrazine ring carbons in the aromatic region (~143-148 ppm).

IR Spectroscopy:
o A strong absorption band for the ester carbonyl (C=0) stretch around 1740 cm™1.
o A strong absorption band for the ketone carbonyl (C=0) stretch around 1690 cm~1.
o C-H stretching vibrations for the aromatic and aliphatic protons.
o C-O stretching for the ester linkage.

e Mass Spectrometry:
o The molecular ion peak (M*) would be observed at m/z = 194.19.

o Characteristic fragmentation patterns would include the loss of the ethoxy group (-OC2zHs,
m/z = 45) and the pyrazinoyl group.

Applications in Research and Drug Development

Ethyl 3-(2-pyrazinyl)-3-oxopropanoate is a highly valuable intermediate, primarily used in the
synthesis of complex nitrogen-containing heterocycles. Its utility stems from the reactivity of the
B-keto ester moiety.

Synthesis of Pyrazole and Pyrimidine Derivatives

The 1,3-dicarbonyl system is an ideal precursor for condensation reactions with dinucleophiles
to form five- and six-membered rings.

» Pyrazoles: Reaction with hydrazine hydrate or substituted hydrazines leads to the formation
of pyrazolone derivatives.[3] These scaffolds are present in numerous pharmaceuticals with
anti-inflammatory, analgesic, and anticonvulsant properties.

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/product/b1598821?utm_src=pdf-body
https://pdf.benchchem.com/160/Application_Notes_and_Protocols_for_the_Use_of_Ethyl_3_4_Fluorophenyl_3_Oxopropanoate_in_Heterocyclic_Synthesis.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1598821?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e Pyrimidines: Condensation with urea, thiourea, or guanidine provides access to pyrimidine
and dihydropyrimidine derivatives, which are core structures in many antiviral and anticancer
drugs.

Diagram 2: Heterocyclic Synthesis Pathways

>
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Caption: Key synthetic pathways from Ethyl 3-(2-pyrazinyl)-3-oxopropanoate.

Role in Drug Discovery

The pyrazine moiety itself is a significant pharmacophore found in numerous approved drugs.
Its inclusion in a versatile building block like Ethyl 3-(2-pyrazinyl)-3-oxopropanoate makes
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this compound particularly attractive for medicinal chemistry campaigns. It serves as a starting
point for developing novel drug candidates targeting a range of conditions, including:

» Neurological Disorders: The pyrazine ring is a key component of some drugs acting on the
central nervous system.[4]

« Infectious Diseases and Cancer: The ability to generate diverse heterocyclic libraries from
this intermediate is crucial in the search for new antimicrobial and anticancer agents.[4][5]

e Agrochemicals: It is also utilized in the formulation of potential pesticides and herbicides,
contributing to the development of new crop protection agents.[4]

Conclusion

Ethyl 3-(2-pyrazinyl)-3-oxopropanoate is a compound of significant synthetic utility. Its
structure, centered around a reactive 3-keto ester functional group, provides a reliable and
efficient entry point to a wide array of complex heterocyclic molecules. The robust and scalable
nature of its synthesis via the Claisen condensation ensures its accessibility for both academic
research and industrial drug development. As the demand for novel therapeutic and
agrochemical agents continues to grow, the importance of such versatile chemical
intermediates is set to increase, making a thorough understanding of their properties and
synthesis essential for professionals in the chemical sciences.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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